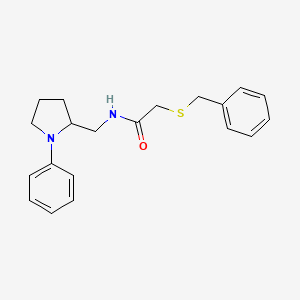

2-(benzylthio)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS/c23-20(16-24-15-17-8-3-1-4-9-17)21-14-19-12-7-13-22(19)18-10-5-2-6-11-18/h1-6,8-11,19H,7,12-16H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPKNAPTWVZSKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide typically involves multiple steps:

Formation of the Benzylthio Intermediate: The initial step often involves the reaction of benzyl chloride with thiourea to form benzylthiourea. This reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions.

Acylation Reaction: The benzylthiourea is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form the benzylthioacetamide intermediate.

Formation of the Phenylpyrrolidine Intermediate: Separately, 1-phenylpyrrolidine is synthesized through the reaction of phenylmagnesium bromide with pyrrolidine.

Coupling Reaction: Finally, the benzylthioacetamide intermediate is coupled with the phenylpyrrolidine intermediate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride to yield the corresponding amine.

Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, sodium alkoxides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(benzylthio)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is . The compound features a benzylthio group, a pyrrolidine moiety, and an acetamide functional group, which contribute to its biological activity.

Antimalarial Activity

Recent studies have indicated that compounds similar to this compound may possess antimalarial properties. A study on a novel series of [1,2,4]triazolo[4,3-a]pyridines demonstrated that modifications in the benzylthio structure could enhance the efficacy against chloroquine-resistant strains of Plasmodium falciparum . The incorporation of a benzylthio group is hypothesized to improve lipophilicity and cellular uptake.

Melanin-Concentrating Hormone Receptor Antagonism

Another significant application is in the modulation of the melanin-concentrating hormone receptor (MCHr1). Compounds structurally related to this compound have shown promise as high-affinity ligands for MCHr1, which is implicated in obesity and metabolic disorders. These compounds have been reported to effectively inhibit MCH-mediated calcium release and demonstrate favorable pharmacokinetics upon oral administration .

Data Tables

Case Study 1: Antimalarial Efficacy

A study evaluated a series of compounds with modifications similar to those found in this compound for their antimalarial activity. The results indicated that specific structural features significantly enhanced potency against resistant strains, highlighting the importance of chemical modifications in drug design .

Case Study 2: Weight Loss Potential

In another investigation, derivatives of this compound were tested for their effects on weight loss in diet-induced obese mice. The findings suggested that these compounds could effectively reduce body weight through antagonism of MCHr1, demonstrating their potential therapeutic use in treating obesity .

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is not fully understood, but it is believed to interact with various molecular targets:

Molecular Targets: Potential targets include enzymes and receptors involved in cellular signaling pathways.

Pathways Involved: The compound may modulate pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Substituent Effects on Yield and Melting Point

The benzylthio group in the target compound can be compared to other sulfur-containing substituents in analogs (Table 1). For example:

Key Observations :

- Benzylthio vs. Smaller Thio Groups : Benzylthio-substituted compounds (e.g., 5h ) exhibit higher yields (88%) compared to methylthio analogs (e.g., 5f , 79%), possibly due to enhanced steric effects stabilizing intermediates during synthesis .

- Melting Points : Thiadiazole-based acetamides with benzylthio groups (5h : 133–135°C) have lower melting points than thiazole analogs with dichlorophenyl groups (216–218°C) . This suggests that rigid aromatic systems (e.g., thiazole) and halogen substituents enhance crystallinity via stronger intermolecular forces (e.g., halogen bonding) .

Core Heterocycle Influence

- Thiadiazole vs. Thiazole vs. Pyrimidine :

- Thiadiazole cores () are associated with moderate melting points (133–170°C) and variable yields (68–88%) .

- Thiazole-containing compounds () exhibit higher thermal stability (melting points >200°C) due to planar structures facilitating dense crystal packing .

- Pyrimidine-sulfanyl derivatives () are synthesized via nucleophilic substitution, highlighting the versatility of sulfur-based linkages in acetamide design .

Role of Pyrrolidine and Phenyl Groups

The (1-phenylpyrrolidin-2-yl)methyl group in the target compound introduces a chiral center and a hydrophobic phenyl moiety.

Analytical Data

- NMR and Crystallography : Thiadiazole-based analogs () are characterized by distinct ¹H NMR signals for aromatic protons (δ 6.8–7.5 ppm) and methylene groups adjacent to sulfur (δ 3.5–4.0 ppm) . Crystal structures (e.g., ) reveal intermolecular N–H···N hydrogen bonds stabilizing the lattice .

Biological Activity

The compound 2-(benzylthio)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound features a benzylthio group and a pyrrolidine moiety, which are known to influence its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiol derivatives with acetamides under controlled conditions. The general synthetic pathway includes:

- Formation of the benzylthio group through nucleophilic substitution.

- Coupling with the pyrrolidine derivative to form the final product.

Anticonvulsant Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant anticonvulsant properties. For instance, compounds with similar structural motifs have shown effectiveness in models of epilepsy, particularly in maximal electroshock (MES) tests, indicating potential utility as antiepileptic drugs .

Anthelmintic Activity

The compound's structural analogs have been evaluated for anthelmintic activity against species such as Pheretima posthuma. In these studies, certain derivatives demonstrated significant paralysis of worms, suggesting that the benzothio and acetamide functionalities may enhance efficacy against parasitic infections .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the pyrrolidine ring may interact with neurotransmitter systems or ion channels involved in seizure propagation and muscle contraction.

Research Findings and Case Studies

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify functional groups (e.g., benzylthio at δ 3.5–4.0 ppm, acetamide carbonyl at ~170 ppm) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% required for biological assays) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

How can reaction conditions be optimized to improve yield and selectivity?

Q. Advanced

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency for benzylthio coupling .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during amide bond formation .

- Catalyst screening : Use of coupling agents like EDC/HOBt for efficient amidation .

- Design of Experiments (DoE) : Statistical optimization of variables (e.g., molar ratios, reaction time) to maximize yield .

What strategies resolve contradictions in reported biological activities across studies?

Q. Advanced

- Assay validation : Cross-testing in standardized models (e.g., enzyme inhibition vs. cell-based assays) to confirm target specificity .

- Structural analogs comparison : Evaluate activity of derivatives lacking the benzylthio or pyrrolidine groups to identify critical pharmacophores .

- Batch-to-batch consistency checks : Ensure purity and stereochemical uniformity via chiral HPLC .

How can structure-activity relationships (SAR) be systematically studied for this compound?

Q. Advanced

- Functional group modification : Synthesize analogs with varied substituents (e.g., replacing benzylthio with methylthio) to assess impact on bioactivity .

- In silico modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like kinases or GPCRs .

- Pharmacokinetic profiling : Measure metabolic stability in liver microsomes and plasma protein binding to prioritize analogs .

What are the key reactive sites in this compound, and how do they influence stability?

Q. Basic

- Benzylthio group : Susceptible to oxidation (e.g., with HO) to form sulfoxide/sulfone derivatives; stability monitored via HPLC .

- Acetamide backbone : Hydrolysis under acidic/basic conditions; stability studies should use buffered solutions (pH 6–8) .

- Pyrrolidine ring : Prone to ring-opening under strong nucleophiles; inert atmosphere (N) recommended during synthesis .

How can computational methods predict biological target interactions?

Q. Advanced

- Molecular Dynamics (MD) simulations : Analyze binding mode stability in putative targets (e.g., 50 ns simulations in GROMACS) .

- Quantitative SAR (QSAR) : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

- Pharmacophore mapping : Identify essential interaction features (e.g., hydrophobic pockets, hydrogen-bond acceptors) using Schrödinger Suite .

What protocols ensure compound stability during long-term storage?

Q. Advanced

- Storage conditions : Lyophilized powder at -80°C under argon, or in DMSO-d solution (avoid repeated freeze-thaw cycles) .

- Degradation monitoring : Quarterly HPLC analysis to detect hydrolysis/oxidation products .

- Light exposure minimization : Use amber vials to prevent photodegradation of the benzylthio group .

How do solvent polarity and pH affect solubility for in vitro assays?

Q. Basic

- Solubility screening : Test in DMSO (stock solution), followed by dilution in PBS (pH 7.4) or cell culture media with ≤0.1% DMSO .

- pH-dependent solubility : Adjust to physiological pH (7.4) using buffers like HEPES; avoid extremes to prevent acetamide hydrolysis .

What are the ethical and safety considerations for handling this compound?

Q. Basic

- Toxicity screening : Preclinical assessment in Ames test (mutagenicity) and acute toxicity in rodent models .

- Handling protocols : Use fume hoods, nitrile gloves, and LC-MS-compatible waste disposal for reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.